molecular formula C16H14O4 B1295944 4-Oxo-4-(4-phenoxyphenyl)butyric acid CAS No. 36330-86-6

4-Oxo-4-(4-phenoxyphenyl)butyric acid

Cat. No.: B1295944
CAS No.: 36330-86-6
M. Wt: 270.28 g/mol
InChI Key: MXDIUFKCBZTRIM-UHFFFAOYSA-N
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Description

4-Oxo-4-(4-phenoxyphenyl)butyric acid is an organic compound with the molecular formula C16H14O4. It is a white solid that is often used in various chemical research and industrial applications. The compound is known for its unique structure, which includes a phenoxyphenyl group attached to a butyric acid backbone, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(4-phenoxyphenyl)butyric acid typically involves the reaction of 4-phenoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques like crystallization and chromatography ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(4-phenoxyphenyl)butyric acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Oxo-4-(4-phenoxyphenyl)butyric acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(4-phenoxyphenyl)butyric acid involves its interaction with specific molecular targets and pathways. The compound’s phenoxy group can interact with various enzymes and receptors, modulating their activity. The keto group can undergo enolization, which may play a role in its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4-phenylbutyric acid: Similar in structure but lacks the phenoxy group.

    4-Oxo-4-(4-pentyloxyphenyl)butyric acid: Contains a pentyloxy group instead of a phenoxy group.

    4-Oxo-4-(4-methoxyphenyl)butyric acid: Contains a methoxy group instead of a phenoxy group .

Uniqueness

4-Oxo-4-(4-phenoxyphenyl)butyric acid is unique due to its phenoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

4-oxo-4-(4-phenoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-15(10-11-16(18)19)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDIUFKCBZTRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289538
Record name 4-oxo-4-(4-phenoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36330-86-6
Record name γ-Oxo-4-phenoxybenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36330-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 61851
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036330866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 36330-86-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-oxo-4-(4-phenoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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